molecular formula C32H46O7 B1678602 Kazusamycin B CAS No. 107140-30-7

Kazusamycin B

Cat. No.: B1678602
CAS No.: 107140-30-7
M. Wt: 542.7 g/mol
InChI Key: OOQHBJFDAPXZJM-BBHORLQHSA-N
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Description

Biochemical Analysis

Biochemical Properties

Kazusamycin B interacts with various enzymes and proteins in biochemical reactions. It has been found to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells

Cellular Effects

In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of tumor cells when cultured in the presence of this compound for 72 hours . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the compound arrests synchronized L1210 cells at the G1 phase . More detailed information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available.

Metabolic Pathways

While it is known that the compound is a bacterial metabolite

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHBJFDAPXZJM-BBHORLQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107140-30-7
Record name PD 124895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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